2-{[(Tert-butoxy)carbonyl]amino}-2-(furan-3-yl)aceticacid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid is an organic compound that features a furan ring and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl dicarbonate with an amino acid derivative in the presence of a base such as sodium hydroxide . The furan ring can be introduced through various coupling reactions, such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the furan ring or the Boc-protected amino group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the furan ring or the amino group.
Substitution: The free amino acid derivative after Boc deprotection.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialized materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid largely depends on its interactions with other molecules. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid: Similar structure but with an oxetane ring instead of a furan ring.
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Another Boc-protected amino acid derivative.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(furan-3-yl)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.
Properties
Molecular Formula |
C11H15NO5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-4-5-16-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
SHCUENWEUYYJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=COC=C1)C(=O)O |
Origin of Product |
United States |
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